2-Cyclopentyl-N-(piperidin-4-YL)acetamide
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Overview
Description
2-Cyclopentyl-N-(piperidin-4-YL)acetamide is a chemical compound with the molecular formula C12H22N2O. It is known for its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is often studied for its interactions with biological systems and its potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-N-(piperidin-4-YL)acetamide typically involves the reaction of cyclopentylamine with piperidin-4-yl acetic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the required quality standards .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyl-N-(piperidin-4-YL)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
2-Cyclopentyl-N-(piperidin-4-YL)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and receptors in biological systems.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-N-(piperidin-4-YL)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it is known to inhibit GABA-aminotransferase (GABA-AT), an enzyme involved in the metabolism of the neurotransmitter gamma-aminobutyric acid (GABA). By inhibiting GABA-AT, the compound increases the levels of GABA in the brain, which can have therapeutic effects in conditions like epilepsy and anxiety disorders .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopentyl-N-(piperidin-4-YL)acetamide hydrochloride: A hydrochloride salt form of the compound with similar properties and applications.
2-(Piperidin-4-yl)acetamide: A related compound with a simpler structure and different pharmacological profile.
Uniqueness
This compound is unique due to its specific molecular structure, which allows it to interact with certain biological targets more effectively than similar compounds. Its cyclopentyl group provides additional steric hindrance, which can influence its binding affinity and selectivity for specific receptors or enzymes.
Properties
Molecular Formula |
C12H22N2O |
---|---|
Molecular Weight |
210.32 g/mol |
IUPAC Name |
2-cyclopentyl-N-piperidin-4-ylacetamide |
InChI |
InChI=1S/C12H22N2O/c15-12(9-10-3-1-2-4-10)14-11-5-7-13-8-6-11/h10-11,13H,1-9H2,(H,14,15) |
InChI Key |
JKXRORLBJWHZDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CC(=O)NC2CCNCC2 |
Origin of Product |
United States |
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